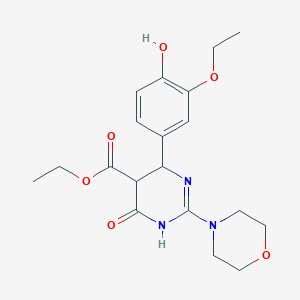

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

CAS No.:

Cat. No.: VC15017777

Molecular Formula: C19H25N3O6

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H25N3O6 |

|---|---|

| Molecular Weight | 391.4 g/mol |

| IUPAC Name | ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C19H25N3O6/c1-3-27-14-11-12(5-6-13(14)23)16-15(18(25)28-4-2)17(24)21-19(20-16)22-7-9-26-10-8-22/h5-6,11,15-16,23H,3-4,7-10H2,1-2H3,(H,20,21,24) |

| Standard InChI Key | ZWKBYKAJACRJQX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCOCC3)C(=O)OCC)O |

Introduction

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C19H25N3O6, and it has a molecular weight of approximately 466.5 g/mol.

Synthesis and Chemical Reactions

The synthesis of Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. These processes may require specific catalysts and reagents, such as bases for deprotonation and acids for protonation during different stages of the reaction. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Biological Activity and Potential Applications

Research into similar compounds suggests that their efficacy often correlates with structural features such as the presence of hydroxyl or ethoxy groups, which enhance binding affinity and specificity. Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-2-morpholino-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has potential applications in pharmaceuticals due to its complex functional groups that may interact with biological systems.

Comparison with Related Compounds

Other pyrimidine derivatives, such as Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been studied for their biological activities. This compound has a molecular weight of 320.34 g/mol and exhibits similar structural features, highlighting the importance of the pyrimidine ring in biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume